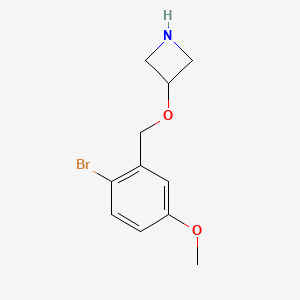
3-((2-Bromo-5-methoxybenzyl)oxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Bromo-5-methoxybenzyl)oxy)azetidine is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a bromo-methoxybenzyl group attached to the azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Bromo-5-methoxybenzyl)oxy)azetidine typically involves the reaction of 2-bromo-5-methoxybenzyl alcohol with azetidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction is usually conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-((2-Bromo-5-methoxybenzyl)oxy)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated azetidine derivatives.
科学的研究の応用
3-((2-Bromo-5-methoxybenzyl)oxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-((2-Bromo-5-methoxybenzyl)oxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-methoxybenzyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The azetidine ring can also participate in ring-opening reactions, which may be crucial for its activity in certain applications.
類似化合物との比較
Similar Compounds
3-((4-Methylphenoxy)azetidine): Similar structure but with a methylphenoxy group instead of a bromo-methoxybenzyl group.
3-((2-Methylphenoxy)azetidine): Features a methylphenoxy group, differing in the position of the substituent.
3-((4-Fluorophenyl)azetidine): Contains a fluorophenyl group, offering different electronic properties.
Uniqueness
3-((2-Bromo-5-methoxybenzyl)oxy)azetidine is unique due to the presence of the bromo-methoxybenzyl group, which imparts distinct chemical and biological properties. This group can participate in various reactions, making the compound versatile for different applications. Additionally, the combination of the azetidine ring with the bromo-methoxybenzyl group enhances its potential as a building block for complex molecule synthesis.
特性
分子式 |
C11H14BrNO2 |
|---|---|
分子量 |
272.14 g/mol |
IUPAC名 |
3-[(2-bromo-5-methoxyphenyl)methoxy]azetidine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-9-2-3-11(12)8(4-9)7-15-10-5-13-6-10/h2-4,10,13H,5-7H2,1H3 |
InChIキー |
YCTDXQIKTNNDRT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)Br)COC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


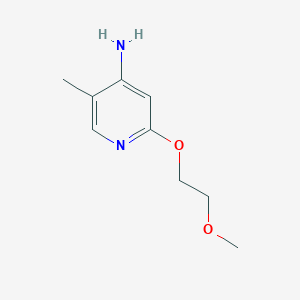

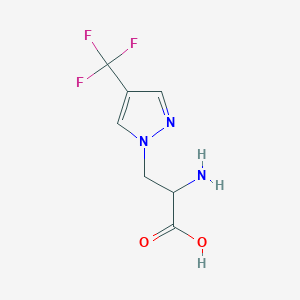

![N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine](/img/structure/B13626937.png)
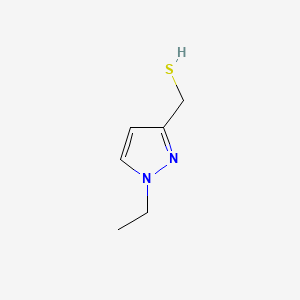


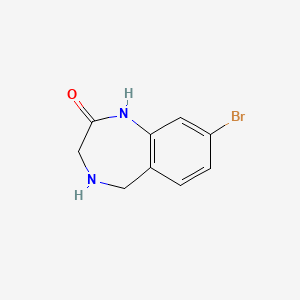
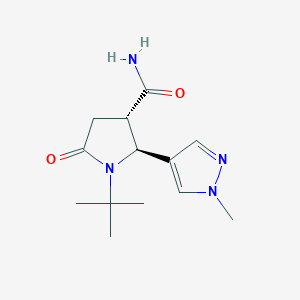
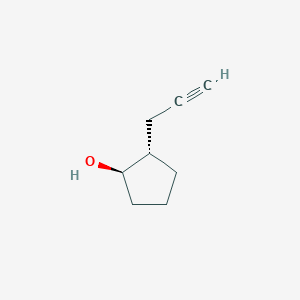

![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13626989.png)

